

solubility of (S)-(+)-1-Benzyloxy-2-propanol in organic solvents

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Compound of Interest

Compound Name: (S)-(+)-1-Benzyloxy-2-propanol

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An In-depth Technical Guide to the Solubility of **(S)-(+)-1-Benzyloxy-2-propanol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of **(S)-(+)-1-Benzyloxy-2-propanol**, a key chiral intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a qualitative assessment based on the behavior of structurally similar compounds.

Introduction to (S)-(+)-1-Benzyloxy-2-propanol

(S)-(+)-1-Benzyloxy-2-propanol is a chiral building block characterized by a benzyl ether and a secondary alcohol functional group. Its structure imparts a degree of polarity, influencing its solubility in various organic solvents. Understanding its solubility is critical for its effective use in synthesis, purification, and formulation development.

Physicochemical Properties:

Property	Value
Molecular Formula	C ₁₀ H ₁₄ O ₂
Molecular Weight	166.22 g/mol
Appearance	Colorless to pale yellow liquid
Density	Approximately 1.044 g/mL at 25°C ^[1]
Boiling Point	Approximately 263.8 °C at 760 mmHg
Optical Activity	[α] _{20/D} +14.5° (c=1 in chloroform) ^[1]

Predicted Solubility Profile in Organic Solvents

While specific quantitative data is scarce, a qualitative solubility profile can be inferred from the behavior of similar propylene glycol ethers and benzyl ethers. The presence of the hydroxyl group and the ether linkage suggests that **(S)-(+)-1-Benzyloxy-2-propanol** is likely to be miscible with a wide range of polar and non-polar organic solvents. Propylene glycol ethers, for instance, are known for their excellent solvency and coupling properties.

Table 1: Predicted Qualitative Solubility of **(S)-(+)-1-Benzyloxy-2-propanol** in Common Organic Solvents

Solvent Class	Solvent	Predicted Solubility	Rationale
Alcohols	Methanol, Ethanol, Isopropanol	Highly Soluble	The hydroxyl group of the solute can form hydrogen bonds with alcohol solvents.
Halogenated	Dichloromethane, Chloroform	Highly Soluble	The molecule's polarity is compatible with these solvents.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Soluble	"Like dissolves like" principle; the ether linkage in the solute is compatible with ether solvents.
Ketones	Acetone, Methyl Ethyl Ketone	Highly Soluble	The polar nature of the ketone carbonyl group interacts favorably with the solute.
Aromatic	Toluene, Benzene	Soluble	The benzyl group of the solute allows for favorable π - π stacking interactions.
Esters	Ethyl Acetate	Highly Soluble	The polarity of the ester group is compatible with the solute.
Amides	Dimethylformamide (DMF), Dimethylacetamide (DMAc)	Highly Soluble	These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds.
Hydrocarbons	Hexane, Heptane	Sparingly Soluble to Insoluble	The overall polarity of the solute is likely too

high for significant solubility in non-polar alkanes.

Water

Water

Sparingly Soluble

The presence of the polar hydroxyl group may impart some water solubility, but the larger non-polar benzyl group will limit it.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

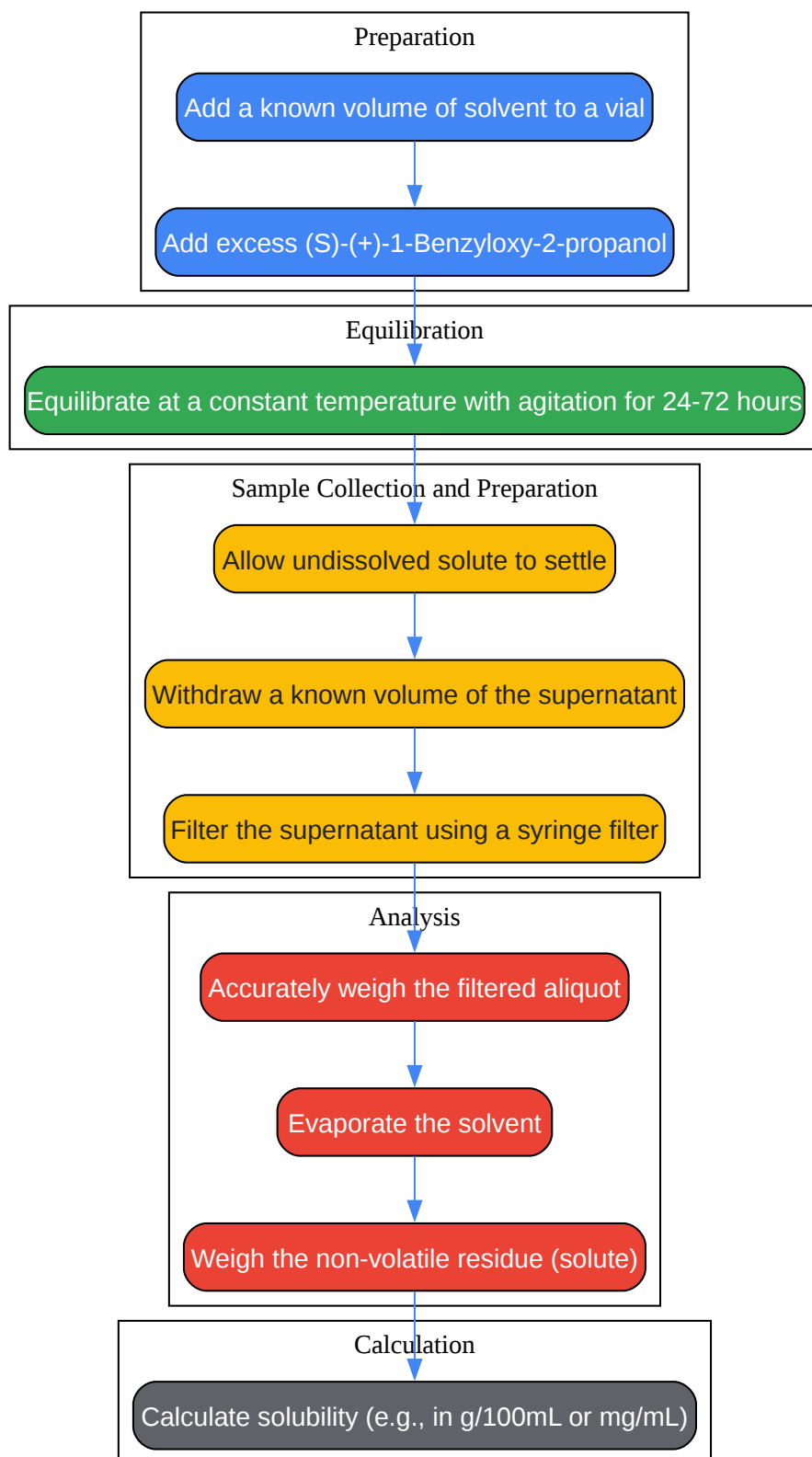
The following is a detailed, generalized protocol for the quantitative determination of the solubility of **(S)-(+)-1-Benzyloxy-2-propanol** in an organic solvent of interest. This method, a variation of the well-established shake-flask technique, is a reliable gravimetric approach.

3.1. Materials and Equipment

- **(S)-(+)-1-Benzyloxy-2-propanol**
- Selected organic solvent (analytical grade or higher)
- Analytical balance (accurate to at least 0.1 mg)
- Vials with screw caps (e.g., 4 mL or 20 mL)
- Thermostatically controlled shaker or incubator
- Syringe filters (0.22 μm or 0.45 μm , compatible with the chosen solvent)
- Syringes
- Pipettes
- Evaporating dish or pre-weighed vials

- Vacuum oven or desiccator

3.2. Experimental Workflow



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Caption: Experimental workflow for determining the solubility of **(S)-(+)-1-Benzyloxy-2-propanol**.

3.3. Step-by-Step Procedure

- Preparation of Saturated Solution:
 - To a series of vials, add a precise volume (e.g., 2 mL) of the chosen organic solvent.
 - Add an excess amount of **(S)-(+)-1-Benzyloxy-2-propanol** to each vial to ensure that a saturated solution is formed and some undissolved solute remains.
 - Securely cap the vials.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
- Sample Collection:
 - After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solute to settle.
 - Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a syringe.
 - Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.
- Gravimetric Analysis:

- Accurately weigh the vial containing the filtered aliquot of the saturated solution.
- Evaporate the solvent from the vial. This can be done at room temperature under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid any loss of the compound.
- Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again.
- Repeat the drying and weighing process until a constant weight is achieved.

3.4. Data Calculation

The solubility can be calculated using the following formula:

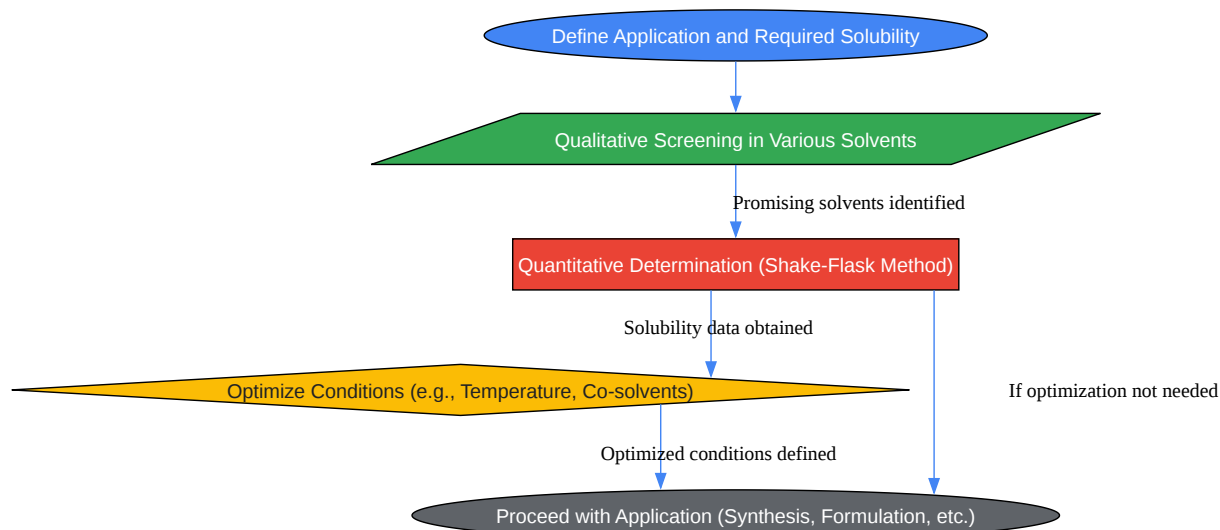
$$\text{Solubility (g/100 mL)} = (\text{Weight of residue} / \text{Volume of aliquot}) * 100$$

Where:

- Weight of residue is the final constant weight of the vial with the solute minus the initial weight of the empty vial.
- Volume of aliquot is the volume of the filtered supernatant taken for analysis.

Logical Pathway for Solubility Assessment

The following diagram illustrates the logical steps a researcher should take when assessing the solubility of **(S)-(+)-1-Benzyloxy-2-propanol** for a specific application.



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Caption: Logical workflow for assessing the solubility of **(S)-(+)-1-Benzyloxy-2-propanol**.

Conclusion

While quantitative solubility data for **(S)-(+)-1-Benzyloxy-2-propanol** in various organic solvents is not readily available in the public domain, its chemical structure suggests good solubility in a wide range of common organic solvents. For drug development and research professionals requiring precise solubility values, the detailed gravimetric shake-flask method provided in this guide offers a robust and reliable approach for experimental determination. This foundational data is essential for the successful design and implementation of synthetic routes, purification protocols, and formulation strategies involving this important chiral intermediate.

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References

- 1. d-nb.info [d-nb.info]
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